molecular formula C32H35N3O4S2 B2509842 ethyl 2-{2-[(1-{2-[(4-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 532971-22-5

ethyl 2-{2-[(1-{2-[(4-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2509842
CAS No.: 532971-22-5
M. Wt: 589.77
InChI Key: ALODWOUCMWRJRN-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-{2-[(4-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C32H35N3O4S2 and its molecular weight is 589.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Research has shown various synthesis methods for compounds structurally related to the specified chemical. For instance, the synthesis of azo benzo[b]thiophene derivatives through the reaction of cyclohexanone and sulfur with malononitrile and ethyl cyanoacetate, highlighting a method to create azo dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Characterization Techniques

A study on the synthesis and characterization of a new azo-Schiff base "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" provides insights into characterizing similar complex compounds through spectral analysis and X-ray diffraction methods (Menati et al., 2020).

Biological and Pharmaceutical Applications

Antibacterial and Antifungal Activity

Studies have demonstrated the potential antibacterial and antifungal applications of related compounds. For instance, novel cycloalkylthiophene-Schiff bases and their metal complexes have shown significant antibacterial and antifungal activities against various pathogenic strains, suggesting potential pharmaceutical applications (Altundas et al., 2010).

Anticancer Activity

The synthesis and evaluation of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have shown promising anticancer activity against colon HCT-116 human cancer cell line. This indicates the potential for developing new anticancer agents based on structural analogs of the compound (Abdel-Motaal et al., 2020).

Material Science Applications

Disperse Dyes

The application of thiophene derivatives as disperse dyes for polyester highlights the compound's potential utility in material science and textile engineering, offering insights into the coloration and fastness properties of similar compounds (Sabnis & Rangnekar, 1989).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results . As with all chemicals, it should be handled with appropriate safety precautions.

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O4S2/c1-3-39-32(38)29-24-10-5-4-6-12-26(24)41-31(29)34-28(36)20-40-27-19-35(25-11-8-7-9-23(25)27)18-17-33-30(37)22-15-13-21(2)14-16-22/h7-9,11,13-16,19H,3-6,10,12,17-18,20H2,1-2H3,(H,33,37)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALODWOUCMWRJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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